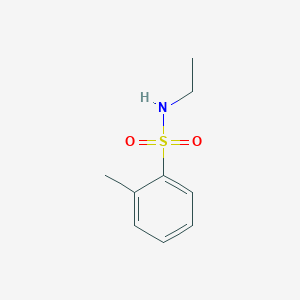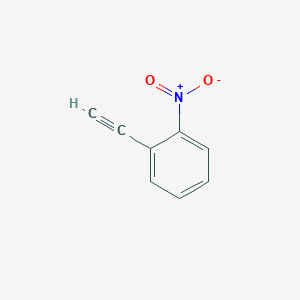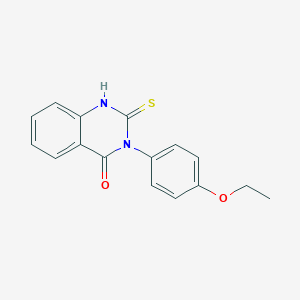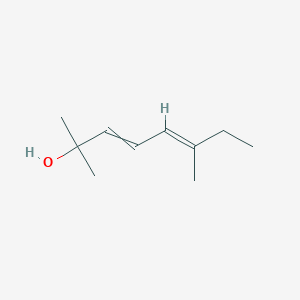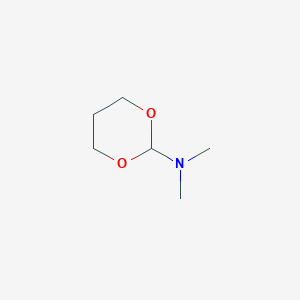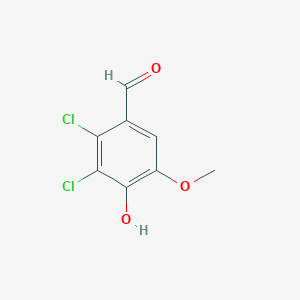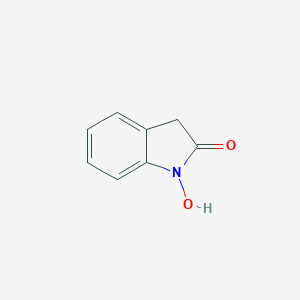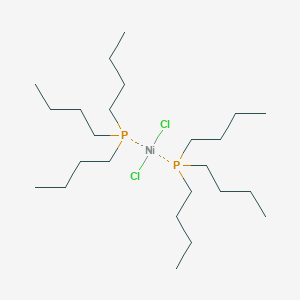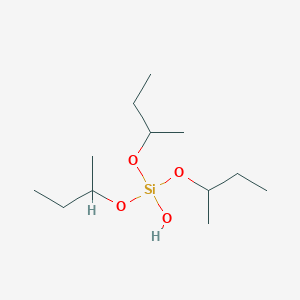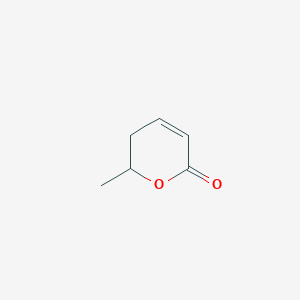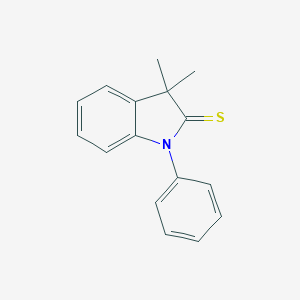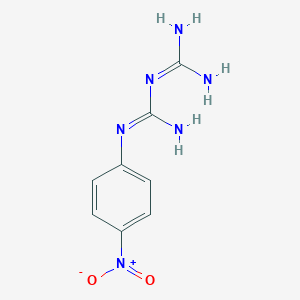
p-Nitrophenylbiguanide
Vue d'ensemble
Description
P-Nitrophenylbiguanide (p-NPBG) is a chemical compound that has been widely used in scientific research for its unique properties. It is a member of the biguanide family of compounds and is commonly used as a substrate for enzymes such as alpha-glucosidase, which is involved in the breakdown of carbohydrates.
Mécanisme D'action
P-NPBG is a competitive inhibitor of alpha-glucosidase, which means that it binds to the active site of the enzyme and prevents it from functioning properly. This inhibition leads to a decrease in the breakdown of carbohydrates, which can have a variety of physiological effects.
Effets Biochimiques Et Physiologiques
The inhibition of alpha-glucosidase by p-Nitrophenylbiguanide can have a variety of biochemical and physiological effects. For example, it can lead to a decrease in blood glucose levels, which can be beneficial for individuals with diabetes. Additionally, the compound has been shown to have anti-inflammatory and anti-tumor properties, which could have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using p-Nitrophenylbiguanide in lab experiments is its versatility. The compound can be used in a variety of assays and can provide valuable information about enzyme activity and binding properties. However, there are also some limitations to using p-Nitrophenylbiguanide. For example, the compound can be expensive and may not be readily available in some labs. Additionally, the compound has a relatively short half-life, which can make it difficult to study in certain assays.
Orientations Futures
There are many potential future directions for research involving p-Nitrophenylbiguanide. One area of interest is the development of new inhibitors of alpha-glucosidase that are more potent and selective than p-Nitrophenylbiguanide. Additionally, there is interest in studying the potential therapeutic applications of p-Nitrophenylbiguanide and related compounds, particularly in the areas of diabetes and cancer research. Finally, there is interest in developing new assays and techniques for studying the binding properties of enzymes and proteins using p-Nitrophenylbiguanide and related compounds.
Conclusion:
In conclusion, p-Nitrophenylbiguanide is a versatile and valuable compound that has been widely used in scientific research. Its unique properties make it a valuable tool for studying enzyme activity and binding properties, as well as potential therapeutic applications. While there are some limitations to using p-Nitrophenylbiguanide, the compound remains an important tool for researchers in a variety of fields.
Méthodes De Synthèse
P-NPBG is synthesized by the reaction of p-nitrophenyl isocyanate with biguanide in the presence of a catalyst such as triethylamine. The reaction takes place in anhydrous dichloromethane and is typically carried out at room temperature for several hours. The resulting product is a yellow crystalline powder that is highly soluble in water.
Applications De Recherche Scientifique
P-NPBG is a versatile compound that has been used in a variety of scientific research applications. It is commonly used as a substrate for enzymes such as alpha-glucosidase, which is involved in the breakdown of carbohydrates. The compound has also been used as a probe for studying the binding properties of various enzymes and proteins. Additionally, p-Nitrophenylbiguanide has been used as a tool for studying the effects of various drugs and chemicals on enzyme activity.
Propriétés
IUPAC Name |
1-(diaminomethylidene)-2-(4-nitrophenyl)guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c9-7(10)13-8(11)12-5-1-3-6(4-2-5)14(15)16/h1-4H,(H6,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGSYTBCYKKSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C(N)N=C(N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195797 | |
| Record name | Biguanide, 1-(p-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Nitrophenylbiguanide | |
CAS RN |
4323-50-6 | |
| Record name | N-(4-Nitrophenyl)imidodicarbonimidic diamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4323-50-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biguanide, 1-(p-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004323506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Nitrophenylbiguanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biguanide, 1-(p-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(p-nitrophenyl)biguanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.142 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIGUANIDE, 1-(P-NITROPHENYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92H4DR2UHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)
